Methyl 5-formylindolizine-8-carboxylate

Description

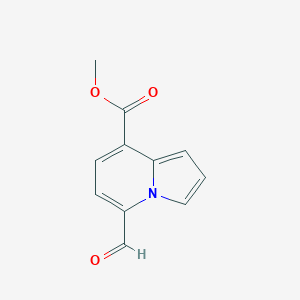

Methyl 5-formylindolizine-8-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a formyl group at position 5 and a methyl ester at position 6. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. For instance, it has been utilized as a precursor in the synthesis of isoxazoline indolizine amides, which are explored for applications in tropical disease therapeutics . The presence of both electron-withdrawing (formyl) and electron-donating (ester) groups on the indolizine scaffold imparts unique reactivity, enabling diverse functionalization pathways.

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl 5-formylindolizine-8-carboxylate |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-5-4-8(7-13)12-6-2-3-10(9)12/h2-7H,1H3 |

InChI Key |

DBLRTYNMZUDWMS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(N2C1=CC=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Indolizine and Quinoline Families

To contextualize the properties of Methyl 5-formylindolizine-8-carboxylate, the following compounds are analyzed:

Methyl 6-fluoroisoquinoline-8-carboxylate (MFCD29763002)

- Structure: Features an isoquinoline core with a fluorine substituent at position 6 and a methyl ester at position 7.

- Applications : Widely used in pharmaceutical research as a building block for drug candidates, leveraging its fluorine atom for enhanced metabolic stability and binding affinity .

- Key Differences: The isoquinoline scaffold lacks the fused pyrrole ring present in indolizine, altering electronic properties and reactivity.

Methyl 8-bromoquinoline-5-carboxylate (CAS 253787-45-0)

- Structure: A quinoline derivative with a bromine atom at position 8 and a methyl ester at position 3.

- Molecular Weight : 266.09 g/mol; larger than this compound due to bromine’s atomic mass .

- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group in the indolizine analogue offers aldehyde-specific reactivity (e.g., condensation or reduction).

Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate

Functional Group-Driven Comparisons

Table 1: Key Functional and Structural Properties

Key Observations :

Electronic Effects : The formyl group in this compound enhances electrophilicity at position 5, facilitating nucleophilic additions (e.g., hydrazine coupling for hydrazone formation). In contrast, halogenated analogues (e.g., bromo or fluoro derivatives) prioritize halogen-mediated reactivity.

Steric Considerations: Spirocyclic derivatives (e.g., ) exhibit reduced reactivity due to steric constraints, whereas planar indolizine/quinoline systems enable easier functionalization.

Application Divergence: Indolizine/quinoline esters are primarily used in drug synthesis, while diterpenoid esters () and simple aromatic esters () serve in material science and analytical chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.